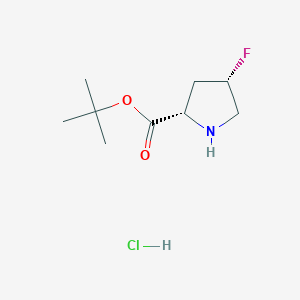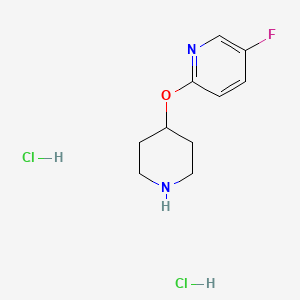
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 4-position of the pyrrolidine ring, and a hydrochloride salt form
Méthodes De Préparation
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . These methods provide a straightforward approach to synthesizing the compound with high efficiency and yield.
Analyse Des Réactions Chimiques
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which can be exploited in different chemical transformations . Common reagents used in these reactions include tert-butyl hydroperoxide and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be incorporated into peptides and proteins to study their structure and function. . The unique properties of the fluorine atom and the tert-butyl group make this compound valuable for various research purposes.
Mécanisme D'action
The mechanism of action of tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the tert-butyl group contribute to the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride . These compounds share similar structural features but differ in the functional groups attached to the pyrrolidine ring. The presence of the fluorine atom in this compound imparts unique properties, such as increased hydrophobicity and reactivity, which can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C9H17ClFNO2 |
|---|---|
Poids moléculaire |
225.69 g/mol |
Nom IUPAC |
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-9(2,3)13-8(12)7-4-6(10)5-11-7;/h6-7,11H,4-5H2,1-3H3;1H/t6-,7-;/m0./s1 |
Clé InChI |
REQKHLGHTZBGOW-LEUCUCNGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)F.Cl |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(CN1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)




![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)

amine](/img/structure/B13501392.png)
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
